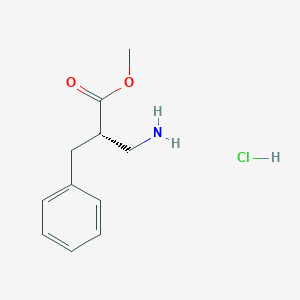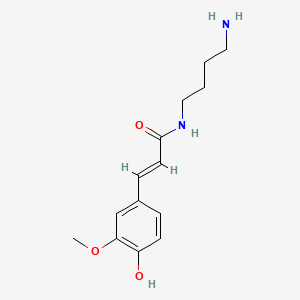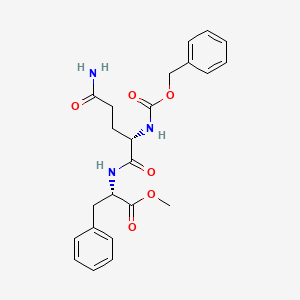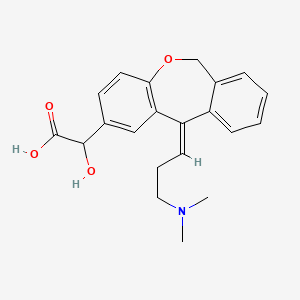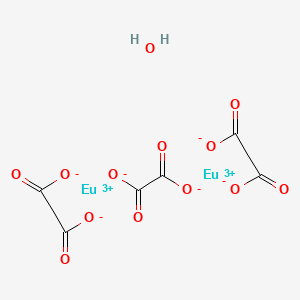
O6-(2-Hydroxy-1-methylethyl)-2'-deoxyguanosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O6-(2-Hydroxy-1-methylethyl)-2’-deoxyguanosine is a modified nucleoside derived from 2’-deoxyguanosine. This compound is of significant interest in the field of biochemistry and molecular biology due to its role in DNA repair mechanisms and its potential implications in mutagenesis and carcinogenesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O6-(2-Hydroxy-1-methylethyl)-2’-deoxyguanosine typically involves the alkylation of 2’-deoxyguanosine. The process begins with the protection of the hydroxyl groups of 2’-deoxyguanosine, followed by the selective alkylation at the O6 position using 2-hydroxy-1-methylethyl halide under basic conditions. The final step involves the deprotection of the hydroxyl groups to yield the desired compound.
Industrial Production Methods: Industrial production of O6-(2-Hydroxy-1-methylethyl)-2’-deoxyguanosine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: O6-(2-Hydroxy-1-methylethyl)-2’-deoxyguanosine can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a methyl group, altering the compound’s properties.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of methylated derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
O6-(2-Hydroxy-1-methylethyl)-2’-deoxyguanosine has several applications in scientific research:
Chemistry: Used as a model compound to study nucleoside modifications and their effects on DNA structure and function.
Biology: Investigated for its role in DNA repair mechanisms and its potential to induce mutations.
Medicine: Explored for its implications in cancer research, particularly in understanding the mechanisms of mutagenesis and carcinogenesis.
Industry: Utilized in the development of diagnostic tools and therapeutic agents targeting DNA repair pathways.
Mechanism of Action
The primary mechanism of action of O6-(2-Hydroxy-1-methylethyl)-2’-deoxyguanosine involves its incorporation into DNA, where it can interfere with normal base pairing. This interference can lead to mutations during DNA replication. The compound is recognized and repaired by the DNA repair enzyme O6-methylguanine-DNA methyltransferase, which removes the alkyl group and restores the normal guanine base.
Comparison with Similar Compounds
O6-methylguanine: Another modified nucleoside that is recognized and repaired by the same DNA repair enzyme.
O6-ethylguanine: Similar in structure but with an ethyl group instead of a hydroxy-1-methylethyl group.
Uniqueness: O6-(2-Hydroxy-1-methylethyl)-2’-deoxyguanosine is unique due to the presence of the hydroxy-1-methylethyl group, which imparts distinct chemical properties and biological effects compared to other O6-alkylated guanine derivatives. This uniqueness makes it a valuable tool in studying the specific effects of different alkyl groups on DNA structure and function.
Properties
IUPAC Name |
(2R,3R,5R)-5-[2-amino-6-(1-hydroxypropan-2-yloxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O5/c1-6(3-19)22-12-10-11(16-13(14)17-12)18(5-15-10)9-2-7(21)8(4-20)23-9/h5-9,19-21H,2-4H2,1H3,(H2,14,16,17)/t6?,7-,8-,9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRKTPGJARCDPS-FUZJYRNYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)OC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CO)OC1=NC(=NC2=C1N=CN2[C@H]3C[C@H]([C@H](O3)CO)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857793 |
Source


|
| Record name | 9-(2-Deoxy-beta-D-threo-pentofuranosyl)-6-[(1-hydroxypropan-2-yl)oxy]-9H-purin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1327339-21-8 |
Source


|
| Record name | 9-(2-Deoxy-beta-D-threo-pentofuranosyl)-6-[(1-hydroxypropan-2-yl)oxy]-9H-purin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

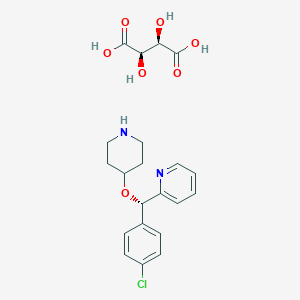
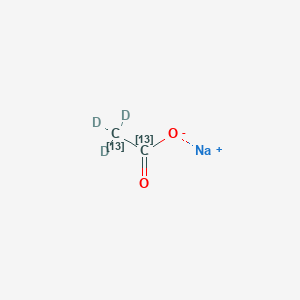
![[2R-(2α,5α,10aβ,10bα)]-Octahydro-10b-hydroxy-2-methyl-3,6,8-trioxo-5-(phenylmethyl)-8H-oxazolo[3,2-a](/img/new.no-structure.jpg)
